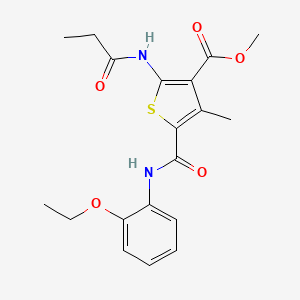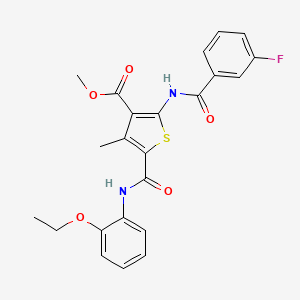
5-Cyclobutylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutylthiophene-2-carboxylic acid: (CAS Number: 1782198-60-0) is an organic compound with the molecular formula C9H10O2S. It belongs to the class of monocarboxylic acids derived from thiophene. Another related compound is thiophene-3-carboxylic acid .
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for 5-Cyclobutylthiophene-2-carboxylic acid involve the introduction of a cyclobutyl group onto the thiophene ring. Specific methods may include cyclobutyl Grignard reactions, cyclobutyl lithiation, or other cyclobutylating agents.
Reaction Conditions:: Reaction conditions can vary, but typically involve the use of suitable solvents (e.g., ether, THF), low temperatures, and appropriate catalysts.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research laboratories may synthesize it for scientific purposes.
Analyse Des Réactions Chimiques
Reactivity:: 5-Cyclobutylthiophene-2-carboxylic acid can undergo various reactions, including:
Oxidation: Oxidative processes may lead to the formation of sulfones or sulfoxides.
Reduction: Reduction reactions can yield the corresponding cyclobutylthiophene.
Substitution: Substitution reactions may occur at the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclobutylthiophene-2-carboxylic acid finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: In studies related to thiophene derivatives and their biological activities.
Medicine: Potential use in drug discovery due to its structural features.
Industry: Limited information exists on industrial applications, but it may have uses in materials science.
Mécanisme D'action
The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers may explore related compounds such as thiophene-3-carboxylic acid and other cyclobutyl-substituted thiophenes.
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
5-cyclobutylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
Clé InChI |
GDAXOWOVGLVTPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


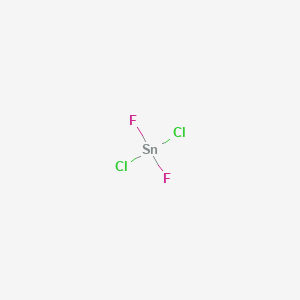
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
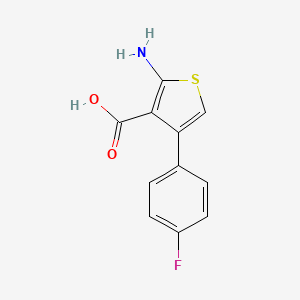
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
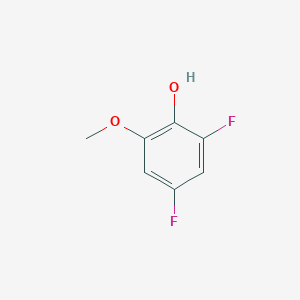

amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
